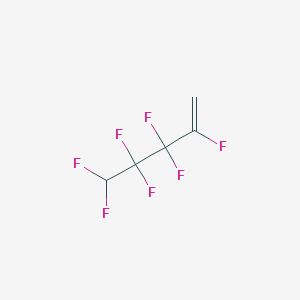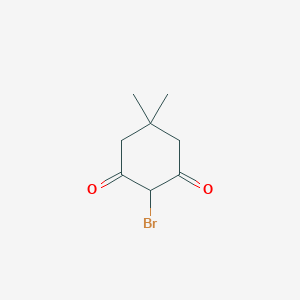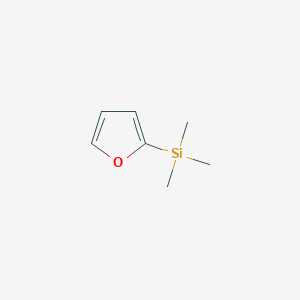
2-Trimethylsilylfuran
Übersicht
Beschreibung
2-Trimethylsilylfuran is a chemical compound with the molecular formula C7H12O2Si . It is a clear liquid that can range in color from colorless to light orange to yellow . It has a molecular weight of 156.25 .
Molecular Structure Analysis
The molecular structure of 2-Trimethylsilylfuran consists of a furan ring with a trimethylsilyl group attached . The trimethylsilyl group consists of a silicon atom bonded to three methyl groups .
Physical And Chemical Properties Analysis
2-Trimethylsilylfuran has a boiling point of 34-35 °C/9 mmHg, a density of 0.929 g/mL at 25 °C, and a refractive index of n 20/D 1.436 . It is soluble in most organic solvents, such as CH2Cl2, Et2O, benzene, THF, and MeCN .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, including 2-Trimethylsilylfuran, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance. The furan nucleus is an essential synthetic technique in the search for these new drugs .
Medicinal Chemistry
In the realm of medicinal chemistry, furan derivatives have taken on a special position . They have been used in the creation of numerous innovative antibacterial agents due to the remarkable therapeutic efficacy of furan-related medicines .
Organic Chemistry
Furans derivatives, including 2-Trimethylsilylfuran, offer a wide range of prospects in the field of organic chemistry . This is due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions .
Synthetic Chemistry
2-Trimethylsilylfuran is known for its ability to undergo chemical transformations that are useful in synthetic chemistry. Particularly, it is used in the modification of molecules for the development of new compounds.
Pharmaceuticals Production
Furan is used to produce pharmaceuticals . As 2-Trimethylsilylfuran is a derivative of furan, it may also be used in the production of various pharmaceuticals .
Resin Production
Furan is used in the production of resin . Therefore, 2-Trimethylsilylfuran, being a derivative of furan, could potentially be used in the production of various types of resins .
Agrochemicals Production
Furan is used in the production of agrochemicals . As a derivative of furan, 2-Trimethylsilylfuran may also be used in the production of various agrochemicals .
Lacquers Production
Furan is used in the production of lacquers . Therefore, 2-Trimethylsilylfuran, being a derivative of furan, could potentially be used in the production of various types of lacquers .
Safety and Hazards
Eigenschaften
IUPAC Name |
furan-2-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRZEKRKZRDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166318 | |
| Record name | 2-Furyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trimethylsilylfuran | |
CAS RN |
1578-33-2 | |
| Record name | 2-Furyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2-Trimethylsilylfuran in organic chemistry?
A1: 2-Trimethylsilylfuran serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both the furan ring and the trimethylsilyl group.
- Diels-Alder Reactions: The furan ring acts as a diene in Diels-Alder reactions, allowing for the construction of more complex bicyclic structures. For instance, 2-Trimethylsilylfuran reacts with dimethyl acetylenedicarboxylate to yield 3,4-Bis(methoxycarbonyl)-2-trimethylsilylfurans [, ].
- Precursor to γ-Hydroxybutenolides: 2-Trimethylsilylfuran undergoes photosensitized oxygenation to yield γ-hydroxybutenolides regiospecifically [, ]. This transformation is particularly useful in natural product synthesis, as the γ-hydroxybutenolide moiety is present in various biologically active compounds [].
Q2: Are there studies on the reaction kinetics of 2-Trimethylsilylfuran with organometallic cations?
A3: Yes, kinetic studies have been conducted on the reaction of 2-Trimethylsilylfuran with the organometallic cation [Fe(CO)3(1–5-η-C6H7)]+ []. The reaction follows a second-order rate law, suggesting an electrophilic attack by the cation on 2-Trimethylsilylfuran as the rate-determining step. Interestingly, 2-Trimethylsilylfuran exhibits higher reactivity towards this cation compared to unsubstituted furan, further highlighting the activating effect of the trimethylsilyl group.
Q3: What are the potential advantages of using 2-Trimethylsilylfuran as a precursor to γ-hydroxybutenolides compared to other methods?
A3: The photosensitized oxygenation of 2-Trimethylsilylfuran offers several advantages for γ-hydroxybutenolide synthesis:
- Regiospecificity: The reaction proceeds with high regioselectivity, yielding exclusively the desired γ-hydroxybutenolide isomer [, ].
Q4: Can computational chemistry methods be employed to study the photochemical isomerization of 2-Trimethylsilylfuran?
A5: Yes, computational chemistry methods, particularly ab initio calculations, have been successfully applied to investigate the photochemical isomerization of furan derivatives, including 2-Trimethylsilylfuran []. These calculations provide insights into the potential energy surfaces of the ground and excited states, helping to elucidate the reaction mechanisms and predict the product distribution.
Q5: How does the structure of 2-Trimethylsilylfuran impact its stability and handling?
A6: 2-Trimethylsilylfuran is sensitive to acidic conditions, undergoing hydrolysis or desilylation []. Therefore, it is recommended to store it at low temperatures (-20°C or below) under anhydrous conditions over potassium carbonate to prevent degradation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

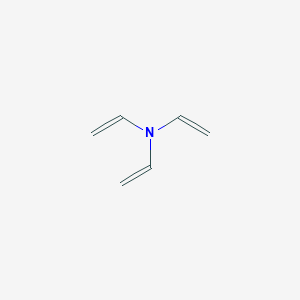
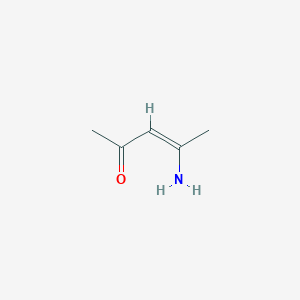




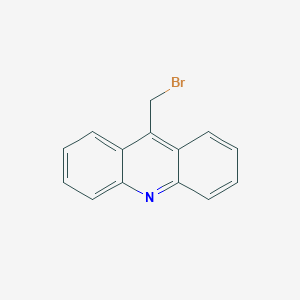
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
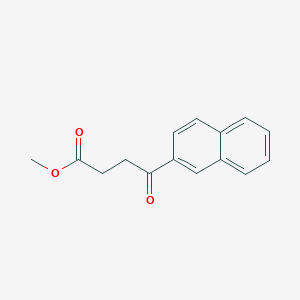
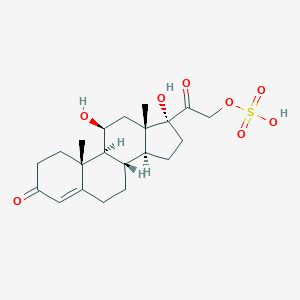
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)

